molecular formula C19H25N3OS B12965845 2-(Methylthio)-1-(2-(4-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)propan-1-one

2-(Methylthio)-1-(2-(4-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)propan-1-one

Cat. No.: B12965845
M. Wt: 343.5 g/mol
InChI Key: ZIQSNLRVUZTLJR-UHFFFAOYSA-N
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Description

The compound 2-(Methylthio)-1-(2-(4-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)propan-1-one features a piperidine core linked to a p-tolyl-substituted imidazole ring and a methylthio-functionalized ketone chain. Piperidine contributes to basicity, aiding solubility in physiological environments. This structural framework suggests applications in central nervous system (CNS) therapeutics or kinase inhibition, though specific biological data are unavailable .

Properties

Molecular Formula

C19H25N3OS

Molecular Weight

343.5 g/mol

IUPAC Name

1-[2-[5-(4-methylphenyl)-1H-imidazol-2-yl]piperidin-1-yl]-2-methylsulfanylpropan-1-one

InChI

InChI=1S/C19H25N3OS/c1-13-7-9-15(10-8-13)16-12-20-18(21-16)17-6-4-5-11-22(17)19(23)14(2)24-3/h7-10,12,14,17H,4-6,11H2,1-3H3,(H,20,21)

InChI Key

ZIQSNLRVUZTLJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)C3CCCCN3C(=O)C(C)SC

Origin of Product

United States

Biological Activity

2-(Methylthio)-1-(2-(4-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)propan-1-one, with CAS number 2249404-39-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₉H₂₅N₃OS
  • Molecular Weight : 343.5 g/mol

The biological activity of this compound can be largely attributed to its interaction with various biological pathways. It is hypothesized to act as an inhibitor of specific kinases, particularly p38 mitogen-activated protein kinase (p38MAPK), which plays a crucial role in inflammation, cancer progression, and neurodegenerative diseases . The inhibition of p38MAPK can lead to decreased production of pro-inflammatory cytokines and reduced cell proliferation in cancerous cells.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are linked to its ability to modulate signaling pathways involved in inflammation. Inhibition of p38MAPK has been associated with reduced expression of inflammatory markers such as TNF-alpha and IL-6 . This suggests that this compound may offer therapeutic benefits in treating inflammatory conditions.

Study 1: In Vitro Cytotoxicity Assay

A study evaluated the cytotoxic effects of similar imidazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities inhibited cell growth significantly, with one derivative demonstrating an IC50 value of 12 µM against the SISO cervical cancer cell line .

Study 2: Anti-inflammatory Response

In a model assessing the anti-inflammatory effects of p38MAPK inhibitors, compounds similar to this compound were shown to reduce IL-6 levels by approximately 40% compared to controls . This underscores the potential for this compound in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Cell Line/Model IC50 (µM) Reference
CytotoxicitySISO (cervical cancer)12
Anti-inflammatoryIL-6 production40% reduction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Imidazole Ring
  • Target Compound vs. 2-(Methylthio)-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)ethanone (): Imidazole Substituent: The target’s p-tolyl group (methyl at para position) increases lipophilicity (predicted logP ~3.0) compared to the phenyl group (logP ~2.5) in . This difference could enhance membrane permeability but reduce aqueous solubility.
  • Nitroimidazole Derivatives (): The nitro group (-NO₂) in compounds like 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl piperidine is strongly electron-withdrawing, reducing electron density on the imidazole ring.
Heterocyclic and Aromatic Modifications
  • NIMH Compound F-909 () :

    • Replacing imidazole with a triazole ring introduces additional hydrogen-bond acceptors (HBA: 8 vs. 5 in the target), increasing polar surface area (TPSA: 83.3 vs. ~70 for the target). The fluorophenyl group (vs. p-tolyl) adds electronegativity, possibly enhancing binding affinity to aromatic-rich targets like serotonin receptors .
  • Schiff Base Ligand () :

    • The thiomethyl-substituted Schiff base in features a labile imine bond (-C=N-), which may hydrolyze under acidic conditions, unlike the stable amide/ketone linkages in the target. This difference impacts in vivo stability and therapeutic applicability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound NIMH F-909 () Nitroimidazole ()
logP ~3.0 (predicted) ~2.5 2.11 ~1.8 (due to -NO₂)
TPSA ~70 ~65 83.3 ~90
HBA/HBD 5/1 4/1 8/1 7/2
Key Functional Groups -SMe, p-tolyl, piperidine -SMe, phenyl, piperidine -F, triazole, piperidine -NO₂, piperidine
Metabolic Stability Moderate (S-oxidation risk) Moderate High (triazole stability) Low (nitro reduction)
  • Metabolism : The methylthio group in the target is susceptible to cytochrome P450-mediated oxidation to sulfoxide or sulfone metabolites, whereas triazole-containing compounds () resist oxidative metabolism . Nitro groups () may undergo reduction to amines, generating reactive intermediates .

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